desferrioxamine G
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Overview
Description
Desferrioxamine G is an acyclic desferrioxamine and a monocarboxylic acid.
Scientific Research Applications
Biosynthesis in Bacteria
Desferrioxamine G, a siderophore, is produced by certain bacterial species like Streptomyces coelicolor M145. Research has identified a cluster of genes (desA-D) that directs its biosynthesis in these bacteria. This pathway represents a new family of pathways for siderophore biosynthesis, distinct from the nonribosomal peptide synthetase (NRPS) pathway used by many organisms (Barona-Gómez et al., 2004).
Neuroprotection and Ischemia Tolerance
Desferrioxamine has been found to induce tolerance against cerebral ischemia in vivo and in vitro. It activates hypoxia-inducible transcription factor 1 (HIF-1) and stimulates erythropoietin transcription, both of which are crucial for the brain's response to hypoxia and offer neuroprotection (Prass et al., 2002).
Osteogenesis Promotion
Desferrioxamine can promote bone mineralization, particularly in the context of aluminum-overloaded dialysis patients. It aids osteoblastic differentiation from mesenchymal stem cells by activating beta-catenin signaling cascades, which are crucial for bone health (Qu et al., 2008).
Lung Injury Attenuation
In studies involving acute liver failure and lung dysfunction, desferrioxamine showed beneficial effects by inhibiting oxidative damage and potentially attenuating lung injury (Kalimeris et al., 2007).
Oceanographic Research
This compound has been identified as a siderophore produced by marine bacteria. Its discovery is significant for understanding iron cycles in marine environments and may impact interpretations of iron removal experiments in oceanographic studies (Martinez et al., 2001).
Iron Depletion in Cancer Cells
Iron chelators like desferrioxamine inhibit cell proliferation and induce apoptosis in cancer cells, like human colon adenocarcinoma cells. This reveals a link between cell apoptosis and the disturbance of mitochondrial, signaling, and metabolic pathways due to iron depletion (Sun et al., 2009).
Anticancer Properties
Desferrioxamine has shown anti-proliferative effects against leukemia and neuroblastoma in vitro and in vivo studies, leading to the development of more effective iron chelators as potential anti-cancer agents (Richardson, 2002).
Enhancing Drug Permeability
Desferrioxamine conjugated with caffeine, known as DFO-caffeine, shows iron scavenging ability, antioxidant properties, and enhanced permeation in cell models, suggesting its potential for treating iron overload in less accessible tissues like the brain (Alta et al., 2014).
Properties
CAS No. |
25400-40-2 |
---|---|
Molecular Formula |
C27H50N6O10 |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
4-[5-[[4-[5-[[4-[5-aminopentyl(hydroxy)amino]-4-oxobutanoyl]amino]pentyl-hydroxyamino]-4-oxobutanoyl]amino]pentyl-hydroxyamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H50N6O10/c28-16-4-1-7-19-31(41)24(36)12-10-22(34)29-17-5-2-8-20-32(42)25(37)13-11-23(35)30-18-6-3-9-21-33(43)26(38)14-15-27(39)40/h41-43H,1-21,28H2,(H,29,34)(H,30,35)(H,39,40) |
InChI Key |
MIVGUYBAQIHKPJ-UHFFFAOYSA-N |
SMILES |
C(CCN)CCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)O)O)O)O |
Canonical SMILES |
C(CCN)CCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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